
Estradiol-17-arachidonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estradiol-17-arachidonate is a compound formed by the esterification of estradiol, a primary female sex hormone, with arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound combines the properties of both estradiol and arachidonic acid, making it a subject of interest in various scientific fields, including endocrinology, neurobiology, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Estradiol-17-arachidonate can be synthesized through the esterification of estradiol with arachidonic acid. The reaction typically involves the use of a catalyst, such as a strong acid (e.g., sulfuric acid) or an enzyme (e.g., lipase), to facilitate the ester bond formation. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using bioreactors. These reactors provide a controlled environment for the reaction, allowing for the efficient production of the compound. The use of immobilized enzymes as catalysts can enhance the reaction efficiency and product yield.
Analyse Chemischer Reaktionen
Types of Reactions
Estradiol-17-arachidonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester bond back to the parent alcohol (estradiol) and acid (arachidonic acid).
Substitution: The ester bond can be hydrolyzed under acidic or basic conditions to yield estradiol and arachidonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Hydrolysis can be carried out using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Estradiol and arachidonic acid.
Substitution: Estradiol and arachidonic acid.
Wissenschaftliche Forschungsanwendungen
Estradiol-17-arachidonate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cellular signaling pathways involving estrogen and fatty acids.
Medicine: Explored for its potential neuroprotective effects and its role in modulating inflammatory responses.
Industry: Utilized in the development of hormone replacement therapies and anti-inflammatory drugs.
Wirkmechanismus
Estradiol-17-arachidonate exerts its effects through multiple molecular targets and pathways:
Estrogen Receptors: Binds to estrogen receptors (ERα and ERβ) to regulate gene transcription and cellular responses.
Arachidonic Acid Pathway: Modulates the release of arachidonic acid, which is a precursor for the synthesis of prostaglandins and other eicosanoids involved in inflammation and immune responses.
Neuroprotective Pathways: Activates signaling pathways such as MAPK/ERK and PI3K/Akt, which are involved in cell survival and neuroprotection.
Vergleich Mit ähnlichen Verbindungen
Estradiol-17-arachidonate can be compared with other similar compounds, such as:
Estradiol-17-acetate: Another ester of estradiol, but with acetic acid instead of arachidonic acid. It has different pharmacokinetic properties and applications.
Estradiol-17-palmitate: An ester of estradiol with palmitic acid, used in hormone replacement therapy.
Estradiol-17-benzoate: An ester of estradiol with benzoic acid, commonly used in veterinary medicine.
This compound is unique due to its combination of estrogenic and fatty acid properties, making it a versatile compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
82204-96-4 |
|---|---|
Molekularformel |
C38H54O3 |
Molekulargewicht |
558.8 g/mol |
IUPAC-Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C38H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(40)41-36-26-25-35-34-23-21-30-29-31(39)22-24-32(30)33(34)27-28-38(35,36)2/h7-8,10-11,13-14,16-17,22,24,29,33-36,39H,3-6,9,12,15,18-21,23,25-28H2,1-2H3/b8-7-,11-10-,14-13-,17-16-/t33-,34-,35+,36+,38+/m1/s1 |
InChI-Schlüssel |
IZRJSEABAODKDO-QUQSKHMMSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


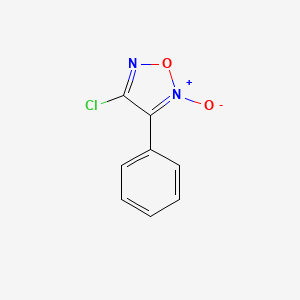
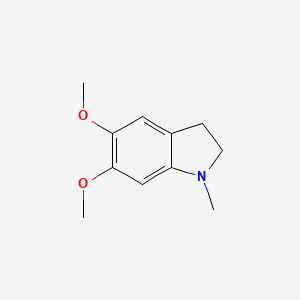
![1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14428357.png)
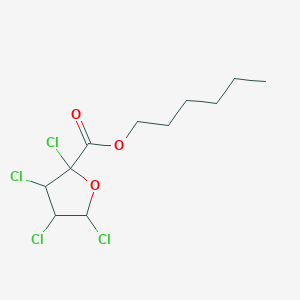
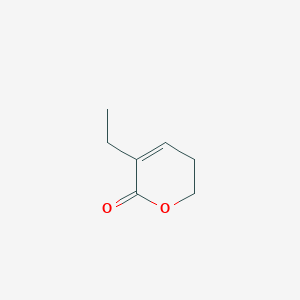
![Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-](/img/structure/B14428392.png)
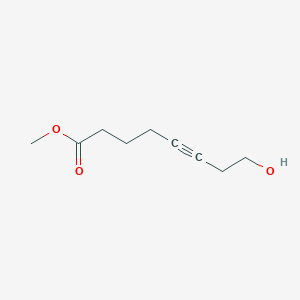
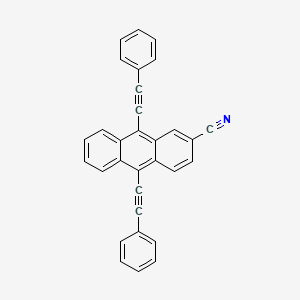
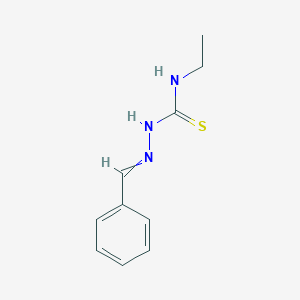

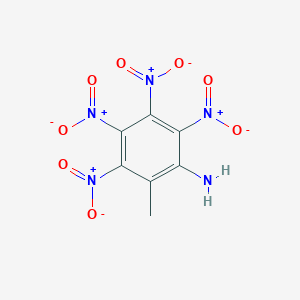
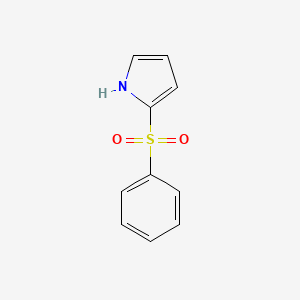
![1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene](/img/structure/B14428412.png)

